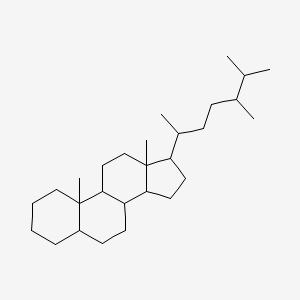

alpha, beta, beta 20R 24S-METHYLCHOLESTANE

Description

Structure

3D Structure

Properties

IUPAC Name |

17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAWMJYYKITCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Transformation Pathways of Methylcholestanes

Biological Precursors and Initial Biosynthesis of Methylcholestane-Related Sterols

The ultimate origin of methylcholestanes lies in the sterols produced by eukaryotic organisms, and to a lesser extent, by some bacteria. These sterols are essential components of cell membranes and act as precursors to various signaling molecules. oup.comnih.gov

Sterol biosynthesis is a nearly universal and essential feature of eukaryotes, but it is rare among prokaryotes. nih.govresearchgate.net The process is oxygen-intensive, a factor that has linked the evolution of sterol synthesis to major geological events like the rise of atmospheric oxygen. nih.govnih.gov

In eukaryotes, the pathway generally begins with the cyclization of squalene (B77637). nih.gov An enzyme, squalene epoxidase, first adds an oxygen atom to squalene, forming oxidosqualene. frontiersin.orgoup.com This intermediate is then cyclized by an oxidosqualene cyclase (OSC) to form either lanosterol (B1674476) (in fungi and animals) or cycloartenol (B190886) (in plants). oup.comfrontiersin.orgresearchgate.net Following this initial cyclization, a series of complex, enzyme-catalyzed reactions occur, including the removal of methyl groups (demethylation), saturation/desaturation, and isomerization, to produce the vast array of sterols found in nature. oup.com

While once thought to be exclusive to eukaryotes, sterol synthesis has been identified in a few bacterial species. frontiersin.org For instance, the methanotrophic bacterium Methylococcus capsulatus can produce lanosterol and other 4,4-dimethylsterols and 4-methyl-Δ⁷-sterols. oup.comnih.govnih.gov Some Myxobacteria and the Planctomycete Gemmata obscuriglobus are also known to synthesize sterols. oup.com However, bacterial sterol production is not as widespread or diverse as in eukaryotes, and phylogenetic studies suggest that the necessary genes may have been acquired from eukaryotes via horizontal gene transfer. oup.comoup.com

The biological precursors to methylcholestanes are sterols that have been modified by the addition of one or more methyl groups, typically on the side chain. The C-24 position is a common site for this methylation. The diversity of these methylated sterols across different life forms is vast.

Plants (Phytosterols): Plants produce a variety of sterols, with campesterol (B1663852), stigmasterol, and β-sitosterol being predominant. oup.comnih.gov These differ by the methylation or ethylation at the C-24 position. nih.gov Campesterol, a 24-methylsterol, is a direct potential precursor for C28 methylcholestanes like the subject of this article.

Fungi: The primary sterol in fungi is ergosterol, which also contains a methyl group at the C-24 position. oup.comnih.gov

Algae and Dinoflagellates: Marine and freshwater algae produce a wide range of sterols. Dinoflagellates are particularly noted for synthesizing 4α-methyl sterols, such as dinosterol, which are considered significant sources for 4-methyl steranes found in sediments. nih.govnih.gov Diatoms have also been shown to produce 23-methyl sterols. researchgate.net

Sponges: Some demosponges are known to synthesize unique sterols with methylation at the terminus of the side chain, such as 26-methylstigmastane precursors. mit.edu An unusual C28 sterane, 26-methylcholestane (cryostane), found in Neoproterozoic rocks has been proposed as a possible ancient sponge biomarker. mit.edu

This diversity highlights that the presence of a specific methylcholestane in the geological record can potentially be traced back to a particular group of organisms.

Table 1: Diversity of Common Methylated Sterols and Their Primary Sources

| Sterol Name | Carbon Number | Methylation Position(s) | Primary Biological Source | Citation(s) |

|---|---|---|---|---|

| Campesterol | C28 | C-24 | Plants, Algae | oup.comnih.gov |

| Ergosterol | C28 | C-24 | Fungi | oup.comnih.gov |

| β-Sitosterol | C29 | C-24 (ethyl group) | Plants | oup.comnih.gov |

| Stigmasterol | C29 | C-24 (ethyl group) | Plants | oup.comnih.gov |

| Dinosterol | C30 | C-4, C-23, C-24 | Dinoflagellates | nih.govnih.gov |

| 26-methylstigmastane precursors | C30 | C-26 | Demosponges | mit.edu |

Geochemical Transformations of Sterols to Methylcholestanes in Sedimentary Environments

Once the source organism dies and is buried in sediment, its biological molecules, including sterols, undergo a series of transformations driven by increasing temperature, pressure, and microbial activity. These processes convert the unsaturated, functionalized sterols into stable, saturated steranes.

Diagenesis encompasses the changes that occur in sediments at relatively low temperatures, shortly after deposition. mit.edu During early diagenesis, the hydroxyl (-OH) group at the C-3 position of the sterol is removed, and any double bonds in the ring system and side chain are reduced (hydrogenated). wikipedia.orgcopernicus.org This process of saturation and functional group loss transforms the biological sterol into a fully saturated hydrocarbon skeleton, the sterane. wikipedia.org For example, a C28 24-methylsterol like campesterol is converted into a C28 methylcholestane. These reactions can be influenced by microbial activity in anoxic sediments, where anaerobic bacteria can facilitate the hydrogenation of sterols to stanols as an intermediate step. copernicus.orgcopernicus.org

As sediments are buried deeper, they experience higher temperatures (typically 50 to 150°C), leading to catagenesis. mit.edu During this stage, the sterane molecules undergo further structural changes, primarily through isomerization (epimerization), which alters their stereochemistry. mit.edu

One of the most significant of these changes occurs at the C-20 position of the side chain. Biologically synthesized sterols possess exclusively the 20R configuration. mit.edu With increasing thermal maturity during catagenesis, this configuration begins to convert to the more stable 20S form. mit.edu This process continues until an equilibrium mixture is reached, with a 20S/(20S+20R) ratio of approximately 0.55. mit.edu Therefore, the "20R" designation in "alpha, beta, beta 20R 24S-METHYLCHOLESTANE" signifies a compound that is either geologically immature or part of a mixture in a more mature sample.

With further increases in thermal stress, aromatization can occur, where the saturated rings of the sterane skeleton are converted into aromatic rings, forming mono- and triaromatic steranes. usgs.gov

Microbial activity plays a crucial role not only in the initial diagenesis but can also influence the structure of steranes. Microbes in sedimentary environments can contribute to the hydrogenation of unsaturated sterols to form saturated stanols, which are key intermediates in sterane formation. copernicus.orgcopernicus.org The preservation of sterols can be significantly affected by microbial mats, where intense microbial degradation can occur. nih.govresearchgate.net This "mat-seal effect" has been proposed to explain the low abundance of steranes in some ancient sediments. copernicus.orgnih.govresearchgate.net Furthermore, some microbial processes can lead to the formation of specific compounds; for example, research suggests that microbial activity can contribute to the formation of carboxyl groups on steroid skeletons, creating steroid acids. researchgate.net

Natural Occurrence and Distribution of Methylcholestanes in Geological Records

Methylcholestanes are steranes that feature a methyl group at the C-4 position of the steroid nucleus. Their precursors, 4-methyl sterols, are synthesized by a limited range of organisms, most notably dinoflagellates. nih.gov During diagenesis, the process of sediment turning into rock, these sterols are transformed into stable steranes that can persist for hundreds of millions of years. nih.gov Consequently, the presence of 4-methyl steranes in geological samples is widely interpreted as evidence for the past existence of dinoflagellates and other specific microorganisms. nih.govwikipedia.org

Presence in Ancient Sediments, Crude Oils, and Bitumens

Methylcholestanes, particularly the C30 compound dinosterane (4α,23,24-trimethylcholestane), are well-documented in a variety of geological materials. wikipedia.org They serve as robust biomarkers in ancient sediments, crude oils, and bitumens, tracing the presence of their source organisms deep into the geological past. nih.gov

The fossil record for dinoflagellates based on their cysts only extends to the Middle Triassic period (approximately 240 million years ago). nih.govifremer.fr However, biogeochemical evidence from methylcholestanes pushes their lineage back much further. mdpi.comberkeley.edu High relative abundances of dinosteranes have been identified in samples from the Lükati Formation in Estonia, providing evidence for the existence of dinoflagellates as far back as the Early Cambrian, around 520 million years ago. wikipedia.orgnih.gov This discovery significantly predates the morphological fossil record.

Further evidence comes from the Rhaetian Age (Late Triassic), where dinosteranes were found co-deposited with early dinoflagellate cysts in the Bristol Trough, UK. wikipedia.org The correlation between the abundance of these hydrocarbon biomarkers and the microfossil evidence solidified the link between dinosterane and marine dinoflagellates. wikipedia.org These C30 4-methyl steranes are also found in various sediments and petroleum deposits globally. nih.gov

| Geological Age | Location | Compound Type Found | Significance | Reference |

|---|---|---|---|---|

| Early Cambrian (~520 Ma) | Lükati Formation, Estonia | Dinosteranes | Earliest biogeochemical evidence for dinoflagellates. | wikipedia.orgnih.gov |

| Rhaetian (Late Triassic) | Bristol Trough, UK | Dinosteranes | Co-occurrence with dinoflagellate cysts, confirming the biomarker-organism link. | wikipedia.org |

| General | Worldwide Sediments and Petroleum | 4-methyl steranes (including dinosterane) | Indicates widespread presence of dinoflagellates as source organisms. | nih.gov |

Regional and Temporal Variability of Methylcholestane Occurrence

The distribution of methylcholestanes in the geological record is not uniform; it exhibits significant variation both through time and across different geographical regions. This variability reflects major evolutionary and ecological events.

A notable increase in the relative abundance of C28 steranes (which includes isomers of methylcholestane) is observed in rocks from the Jurassic and Cretaceous periods. researchgate.netresearchgate.net This temporal trend is linked to the major diversification of phytoplankton, including dinoflagellates, during this era. researchgate.netresearchgate.net Similarly, the concentration of related compounds like 24-norcholestanes, which also have dinoflagellate and diatom origins, shows a marked increase during the Jurassic and Cretaceous due to dinoflagellate expansion. researchgate.net A subsequent increase in the Oligocene-Miocene is more likely associated with the evolutionary radiation of diatoms. researchgate.netresearchgate.net

Regional variability has also been observed. For instance, studies of 24-norcholestanes suggest that their biogeographical distribution may be linked to ancient latitudes, with lower concentrations originating from dinoflagellates at low palaeolatitudes. researchgate.net The type of rock also influences biomarker concentrations; sources with shale lithologies often have the highest ratios of these age-diagnostic biomarkers compared to carbonate or terrigenous-rich rocks. researchgate.net

| Geological Period | Biomarker Trend | Inferred Biological/Environmental Cause | Reference |

|---|---|---|---|

| Jurassic & Cretaceous | Increased abundance of C28 steranes and 24-norcholestanes. | Diversification and expansion of dinoflagellates. | researchgate.netresearchgate.net |

| Oligocene-Miocene | Increased abundance of 24-norcholestanes. | Widespread radiation of diatoms. | researchgate.netresearchgate.net |

| Regional (Low Palaeolatitudes) | Low concentrations of 24-norcholestanes. | Attributed to dinoflagellate sources in these regions. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl sterols |

| 4-methyl steranes |

| Dinosterane (4α,23,24-trimethylcholestane) |

| 24-norcholestanes |

Advanced Methodologies for Stereochemical Elucidation of Alpha, Beta, Beta 20r 24s Methylcholestane

Spectroscopic Techniques for Configuration Assignment

Spectroscopic methods are indispensable for probing the three-dimensional structure of molecules. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that are highly sensitive to their stereochemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. In the context of sterane stereochemistry, ¹³C NMR is particularly valuable. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic and steric environment. masterorganicchemistry.com Consequently, the configuration at chiral centers such as C-20 and C-24 influences the resonance frequencies of nearby carbon atoms in a predictable manner. researchgate.net The effect of structure and stereochemistry on ¹³C chemical shifts allows for the identification of C-24 diastereoisomers. researchgate.net For instance, the chemical shifts of the side-chain carbons and those in the D-ring of the steroid nucleus will differ between the (20R, 24S) isomer and other diastereomers. researchgate.net

Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of atoms. NOESY detects through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. This is crucial for establishing the relative configuration of stereocenters. For α,β,β 20R, 24S-methylcholestane, a NOESY experiment could reveal correlations between the protons of the C-21 methyl group and protons on the sterane core, helping to confirm the R configuration at C-20. Similarly, correlations involving the C-24 methyl group and adjacent protons can help verify the S configuration at that position.

| Carbon Atom | Expected Chemical Shift Range (ppm) for (20R, 24S) Isomer | Rationale for Stereochemical Sensitivity |

|---|---|---|

| C-17 | 56.0 - 57.0 | Sensitive to the orientation of the side chain (20R vs. 20S). |

| C-20 | 36.0 - 37.0 | Directly attached to a chiral center; shift varies significantly with R/S configuration. |

| C-21 | 18.5 - 19.5 | The methyl group's environment is defined by the C-20 stereochemistry. |

| C-24 | 31.0 - 32.0 | A key chiral center whose configuration (R/S) affects adjacent carbons. |

| C-28 (Methyl at C-24) | 15.0 - 16.0 | The chemical shift of the added methyl group is diagnostic of the C-24 configuration. |

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) is a form of absorption spectroscopy that measures the difference in absorption of left and right circularly polarized light by an optically active molecule. libretexts.orgmtoz-biolabs.com This differential absorption, or ellipticity, provides a spectrum that is unique to a specific enantiomer or diastereomer. chiralabsxl.com

For a molecule like α,β,β 20R, 24S-methylcholestane, which lacks a strong chromophore, derivatization may be necessary to apply CD in the accessible UV-Vis range. However, the primary modern application of CD for determining absolute configuration involves the synergy between experimental measurements and theoretical calculations. researchgate.netnih.gov The process involves:

Recording the experimental CD spectrum of the purified isomer. mtoz-biolabs.com

Performing quantum mechanical calculations, typically using time-dependent density functional theory (TD-DFT), to predict the theoretical CD spectra for all possible stereoisomers (e.g., 20R, 24S; 20S, 24S; 20R, 24R; 20S, 24R). nih.govnih.gov

Comparing the experimental spectrum to the calculated spectra. A close match between the experimental spectrum and the calculated spectrum for one of the isomers allows for the unambiguous assignment of the absolute configuration. mtoz-biolabs.comnih.gov

This computational approach is powerful because it can account for the contributions of multiple chiral centers and the molecule's conformational flexibility, making it a reliable method for assigning the absolute stereochemistry of complex natural products. nih.gov

Chromatographic and Mass Spectrometric Approaches for Isomer Separation and Identification

Chromatography is essential for separating the target compound from complex mixtures and for resolving different stereoisomers. Mass spectrometry provides the means for identification and structural characterization based on mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS) is the cornerstone technique for the analysis of sterane biomarkers in geological and environmental samples. waters.commdpi.com In this method, the mixture is vaporized and passed through a long capillary column. Different sterane isomers exhibit slightly different interactions with the column's stationary phase and have different boiling points, leading to their separation over time. The isomers elute from the column at characteristic retention times.

Once separated, the molecules enter the mass spectrometer, where they are ionized and fragmented. Steranes produce a characteristic fragmentation pattern, with a prominent fragment ion at a mass-to-charge ratio (m/z) of 217. waters.commdpi.com By monitoring for this specific ion (a technique called Selected Ion Recording, or SIR), analysts can selectively detect steranes in a complex mixture. waters.com The C₂₉ 20S/20R sterane ratio is a widely used parameter based on GC-MS analysis. oup.com

While GC/MS is powerful, co-elution of isomers and interference from other compounds can be problematic. Tandem Mass Spectrometry (GC/MS/MS) offers a significant enhancement in selectivity and sensitivity. waters.comchromatographytoday.com In GC/MS/MS, a specific parent ion (e.g., the molecular ion of methylcholestane) is selected, fragmented, and then a specific daughter ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), effectively filters out chemical noise, allowing for the clear distinction and quantification of sterane isomers even at very low concentrations or in complex matrices. waters.com This enhanced selectivity is crucial for distinguishing between the ααα and αββ stereoisomers.

| Technique | Principle of Separation/Identification | Application to Methylcholestane Isomers |

|---|---|---|

| GC | Separation based on boiling point and polarity, leading to distinct retention times for stereoisomers. | Separates 20R from 20S isomers and ααα from αββ isomers. |

| MS (SIR) | Identification based on characteristic mass fragments, particularly the m/z 217 ion for steranes. waters.com | Confirms the presence of the sterane skeleton in eluting peaks. |

| MS/MS (MRM) | Highly selective detection by monitoring a specific parent-to-daughter ion transition (e.g., m/z 386 -> m/z 217). waters.com | Provides unambiguous identification and quantification, free from interferences from other compounds like hopanes. waters.com |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For stereochemical analysis, HPLC is particularly useful for chiral separations. walshmedicalmedia.com Diastereomers, which are stereoisomers that are not mirror images, have different physical properties and can often be separated using standard, achiral HPLC columns (e.g., silica (B1680970) or reversed-phase). chromforum.orgnih.gov The different spatial arrangements of the substituents in diastereomers like (20R, 24S)-methylcholestane and (20S, 24S)-methylcholestane lead to different interactions with the stationary phase, enabling their separation.

For separating enantiomers (non-superimposable mirror images), a chiral environment is required. This is achieved in two main ways:

Chiral Stationary Phases (CSPs): The HPLC column is packed with a chiral material that interacts differently with each enantiomer, causing one to be retained longer than the other.

Chiral Derivatizing Agents: The analyte is reacted with a pure chiral molecule to create a pair of diastereomers, which can then be separated on a standard achiral column. nih.gov

HPLC is often used as a preparative technique to isolate pure stereoisomers from a synthetic mixture or natural extract. These purified isomers can then be subjected to other analytical methods, such as NMR or CD, for definitive structural elucidation. walshmedicalmedia.comnih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to analyze the composition and spatial distribution of molecules on surfaces. annualreviews.org The technique works by bombarding the sample surface with a focused primary ion beam, which causes secondary ions (fragments of molecules) to be ejected from the top few nanometers of the surface. nih.gov These secondary ions are then analyzed in a time-of-flight mass spectrometer, which provides a high-resolution mass spectrum of the surface composition. curtin.edu.autascon.eu

A key advantage of ToF-SIMS is its imaging capability. By rastering the primary ion beam across the sample, a chemical map showing the spatial distribution of specific molecules, such as steranes, can be generated with high spatial resolution (<50 nm). annualreviews.orgcurtin.edu.au This is invaluable for geobiological studies, as it allows for the in-situ analysis of biomarkers within the fabric of a rock or fossil, without requiring bulk extraction that would destroy spatial information. nih.govnih.gov Researchers have successfully used ToF-SIMS to analyze steranes in the picoliter-sized oil of single fluid inclusions. nih.govdiva-portal.org

For accurate identification, reference spectra from pure, known standards are crucial. nih.govresearchgate.net By comparing the mass spectrum obtained from an unknown sample area to a reference spectrum of authentic α,β,β 20R, 24S-methylcholestane, a confident identification can be made. This combination of chemical specificity and high-resolution imaging makes ToF-SIMS a unique tool for studying the distribution of specific stereoisomers in their native context. researchgate.net

Computational Chemistry in Stereochemical and Conformational Analysis

The precise three-dimensional arrangement of atoms in alpha, beta, beta 20R 24S-Methylcholestane dictates its physical, chemical, and biological properties. Elucidating this complex stereochemistry and understanding its conformational flexibility requires advanced computational methodologies. Computational chemistry provides a powerful lens to investigate molecular structure and dynamics at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. These in silico techniques are crucial for differentiating between closely related isomers and for understanding the molecule's behavior in various environments.

Quantum Chemical Calculations for Molecular Properties and Spectroscopic Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are instrumental in determining the electronic structure and predicting various properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) have become a cornerstone in the stereochemical analysis of complex natural products. For a molecule like this compound, where multiple chiral centers exist, QC methods can predict the relative energies of different diastereomers, thus identifying the most thermodynamically stable configurations.

A significant application of QC in this context is the prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and scalar coupling constants. The process involves:

Generating plausible 3D structures for all possible stereoisomers.

Performing a geometry optimization for each isomer using a suitable QC method (e.g., DFT with a specific functional and basis set).

Calculating the NMR shielding tensors for the optimized geometries.

Averaging the results over different conformations, weighted by their Boltzmann population, to produce a predicted spectrum for each isomer.

These predicted spectra can then be compared against experimental data. Statistical methods, such as the DP4+ probability analysis, are often employed to provide a quantitative measure of confidence in the assignment of a specific stereoisomer. This approach is invaluable when experimental data is ambiguous or when authentic standards for all possible isomers are unavailable. Recent advancements have also incorporated machine learning algorithms trained on QC data to enhance the speed and accuracy of chemical shift predictions, making these powerful tools more accessible for routine structural elucidation.

Table 1: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Set of Methylcholestane Isomers

| Carbon | Experimental | Predicted Isomer 1 (20R, 24S) | Predicted Isomer 2 (20S, 24S) | Predicted Isomer 3 (20R, 24R) |

| C-3 | 71.8 | 71.5 | 71.6 | 71.5 |

| C-5 | 140.7 | 141.1 | 141.0 | 141.1 |

| C-17 | 56.7 | 56.5 | 57.8 | 56.4 |

| C-20 | 36.5 | 36.3 | 35.1 | 36.3 |

| C-21 | 18.7 | 18.8 | 19.9 | 18.8 |

| C-24 | 39.8 | 39.7 | 39.7 | 38.5 |

| C-28 | 15.4 | 15.5 | 15.5 | 16.8 |

Molecular Mechanics and Molecular Dynamics for Conformational Space Exploration

While quantum mechanics provides highly accurate data, its computational cost can be prohibitive for exploring the vast number of possible conformations a flexible molecule can adopt. This is where Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations become essential.

MM methods use classical physics-based potential energy functions, known as force fields, to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally much faster than QC, allowing for the rapid energy minimization of thousands of different conformations.

Molecular Dynamics (MD) simulations extend the principles of MM by incorporating atomic motion over time by solving Newton's equations of motion. An MD simulation provides a trajectory of the molecule, revealing how it twists, turns, and flexes at a given temperature. This process allows for a thorough exploration of the molecule's conformational space, which is the high-dimensional surface representing all possible spatial arrangements of its atoms. For this compound, MD simulations can reveal:

The preferred orientations (rotamers) of the flexible side chain.

The dynamics of the steroid ring system, including subtle puckering and flexing.

The relative populations of different low-energy conformers.

The results from MD simulations provide a dynamic picture of the molecule's structure, which is often more realistic than a single, static low-energy structure. This exploration is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Sterol

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | GROMOS, AMBER, CHARMM, OPLS |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit (e.g., GBSA) representation of the solvent. | Explicit Water Box |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant Temperature, Pressure). | NPT (Isothermal-Isobaric) |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 bar |

| Time Step | The interval between successive steps in the integration of the equations of motion. | 2 fs |

| Simulation Length | The total duration of the simulated trajectory. | 100 ns - 1 µs |

Algorithms for Comparing 3D Structures and Conformational Landscapes

A fundamental tool for comparing two structures is the calculation of the Root Mean Square Deviation (RMSD) . This metric measures the average distance between the atoms of two superimposed molecular structures. A low RMSD value indicates high structural similarity. The Kabsch algorithm is a common method used to find the optimal superposition that minimizes the RMSD.

To manage the vast number of structures from an MD trajectory, clustering algorithms are employed. These algorithms group structurally similar conformations together based on their RMSD values. This reduces the complexity of the data from thousands or millions of individual "snapshots" to a handful of representative conformational states. Each cluster represents a distinct region of the conformational landscape that the molecule occupies.

By plotting the energy of these representative conformations and the pathways between them, a conformational landscape can be visualized. This map reveals the low-energy valleys (stable and metastable conformers) and the energy barriers (transition states) that separate them. This analysis provides a comprehensive understanding of the molecule's flexibility and its energetically preferred shapes, which is critical for predicting its biological activity and chemical reactivity.

Table 3: Example RMSD Matrix (in Ångströms) for a Hypothetical Set of Five Conformers

| Conformer | 1 | 2 | 3 | 4 | 5 |

| 1 | 0.00 | 1.52 | 3.89 | 1.61 | 4.01 |

| 2 | 1.52 | 0.00 | 2.45 | 0.25 | 2.55 |

| 3 | 3.89 | 2.45 | 0.00 | 2.38 | 0.19 |

| 4 | 1.61 | 0.25 | 2.38 | 0.00 | 2.48 |

| 5 | 4.01 | 2.55 | 0.19 |

Geochemical and Paleobiological Interpretations Derived from Methylcholestane Biomarkers

Molecular Fossil Applications in Paleoenvironmental Reconstruction

The unique structures of methylcholestanes, inherited from their biological precursors, allow geochemists to trace the presence of specific groups of organisms deep into the geological past. Their distribution and abundance in ancient sediments and petroleum provide a powerful tool for reconstructing paleoenvironments.

Tracing the Evolution and Diversity of Ancient Eukaryotes

The detection of specific methylcholestanes in sedimentary rocks provides some of the earliest chemical evidence for the existence and diversification of certain eukaryotic lineages.

One of the most significant methylcholestane biomarkers is dinosterane (4α,23,24-trimethylcholestane), which is considered a reliable indicator for the presence of dinoflagellates. geoconvention.comresearchgate.net The discovery of dinosteranes in rocks of a particular age can, therefore, push back the known evolutionary history of this important group of marine and freshwater protists. For instance, the finding of dinosteranes in Early Cambrian rocks suggests that the ancestors of modern dinoflagellates existed far earlier than their previously oldest known fossil record from the Middle Triassic. researchgate.net This biomarker evidence has been crucial in understanding the early evolution of dinoflagellates. geoconvention.comresearchgate.net

The table below illustrates key findings related to the use of dinosterane in tracing dinoflagellate evolution:

| Geological Period | Finding | Implication | Reference(s) |

| Early Cambrian | Presence of dinosteranes and 4α-methyl-24-ethylcholestane in concentrated microfossils. | Pushes back the origin of dinoflagellate ancestors to approximately 520 million years ago. | researchgate.net |

| Rhaetian (Late Triassic) | Co-deposition of dinosteranes with dinoflagellate cysts. | Provides the first stratigraphic evidence for Mesozoic marine dinoflagellates. | geoconvention.com |

| General | Dinosterol, the precursor to dinosterane, is abundant in extant dinoflagellates. | Establishes the strong biological link between the biomarker and the source organism. | geoconvention.com |

Other methylcholestanes, such as C30 steranes including 24-n-propylcholestane and 24-isopropylcholestane , have also been instrumental in deciphering the evolutionary history of other eukaryotes. 24-n-propylcholestane is a biomarker for a specific group of marine microalgae, the Pelagophyceae. inig.pl The presence of 24-isopropylcholestane in Neoproterozoic rocks was initially interpreted as the earliest evidence for animal life, specifically demosponges. vurup.sk However, more recent research suggests that these compounds may also have an algal origin, highlighting the complexity of biomarker interpretation. researchgate.net

The distribution of regular steranes (C27, C28, C29) is also used to infer broad changes in algal communities over geological time, with shifts in their relative abundances reflecting major evolutionary events and extinctions among red and green algae. nih.govresearchgate.net While not methylcholestanes themselves, their study provides a context for understanding the broader paleoecological landscape in which methylcholestane-producing organisms evolved.

Indicators of Ancient Oxygenation Events

The biosynthesis of sterols, the precursors to all steranes including methylcholestanes, is an oxygen-intensive process. scielo.br Therefore, the very presence of steranes in ancient rocks is considered strong evidence for the existence of at least localized oases of molecular oxygen in the environment, even before the Great Oxidation Event. scielo.brosti.gov

While the presence of steranes in general points to the activity of aerobic organisms, specific methylcholestanes can provide more nuanced information. For example, the abundance of dinosteranes and their derivatives in geological samples has been linked to euphotic zone anoxia during the deposition of organic matter from algal primary producers. nih.gov This suggests that while the dinoflagellates themselves were oxygen-requiring eukaryotes, their proliferation and the subsequent preservation of their biomarkers were favored in environments with stratified water columns where the bottom waters were anoxic.

The following table summarizes the connection between sterane biomarkers and paleo-oxygenation:

| Biomarker | Interpretation | Paleoenvironmental Implication | Reference(s) |

| Steranes (general) | Presence indicates sterol biosynthesis by eukaryotes. | Points to the availability of molecular oxygen in the environment. | scielo.brosti.gov |

| Dinosteranes and derivatives | Abundance linked to deposition from algal primary producers. | Can indicate euphotic zone anoxia and stratified water columns. | nih.gov |

Paleogeographic and Paleoenvironmental Constraints (e.g., source organism, depositional conditions)

Methylcholestanes are powerful tools for constraining the source of organic matter and the depositional conditions of ancient sediments. The specificity of certain methylcholestanes to particular organisms allows for precise sourcing.

Dinosterane is a prime example, being strongly linked to dinoflagellates. geoconvention.comresearchgate.net Its presence in a rock sample is a clear indicator of input from this group of organisms. Similarly, 24-n-propylcholestane is a diagnostic indicator for a specific group of marine heterokont microalgae of the family Pelagophyceae. inig.pl The detection of this biomarker is widely used to infer a marine depositional environment. inig.pl

The table below details the source organisms and typical depositional environments associated with key methylcholestane biomarkers:

| Biomarker | Primary Source Organism(s) | Typical Depositional Environment Indicated | Reference(s) |

| Dinosterane (4α,23,24-trimethylcholestane) | Dinoflagellates | Marine and lacustrine | geoconvention.comresearchgate.nettaylorandfrancis.com |

| 4α-methyl-24-ethylcholestane | Dinoflagellates, potentially other algae | Marine and lacustrine | researchgate.nettaylorandfrancis.com |

| 24-n-propylcholestane | Pelagophyte microalgae | Open to partially restricted marine | inig.pl |

| 24-isopropylcholestane | Demosponges, some algae | Marine | vurup.skresearchgate.net |

The relative abundance of different steranes can also provide clues about the depositional environment. For instance, C30 steranes are generally considered indicators of marine environments, and their absence in certain geological intervals may suggest a shift in oceanographic conditions or a lacustrine setting. inig.plresearchgate.net

Assessment of Thermal Maturity in Organic Matter

As organic matter is buried and subjected to increasing temperature over geological time, the constituent biomarker molecules undergo predictable chemical changes. These changes, or maturation processes, can be quantified using specific ratios of methylcholestane isomers, providing a measure of the thermal maturity of the host rock or petroleum.

Application of C20 Stereoisomerization Ratios (20S/(20S+20R))

During thermal maturation, the stereochemistry at the C-20 position of the sterane side chain undergoes isomerization. The biologically produced configuration is the 20R isomer. With increasing temperature, this converts to the more stable 20S isomer until an equilibrium is reached. The ratio of the 20S to the sum of the 20S and 20R isomers (20S/(20S+20R)) is a widely used and reliable indicator of thermal maturity.

For C29 steranes, the ratio starts at 0 for immature organic matter and increases to an equilibrium value of approximately 0.52-0.55, which typically corresponds to the main phase of oil generation. taylorandfrancis.com While this ratio is most commonly applied to C29 steranes, the same principle applies to other steranes, including methylcholestanes.

The following table shows the typical evolution of the C29 sterane 20S/(20S+20R) ratio with increasing thermal maturity. It is inferred that methylcholestanes would follow a similar trend.

| Maturity Level | 20S/(20S+20R) Ratio (for C29 steranes) |

| Immature | 0 |

| Early Mature (Onset of oil generation) | > 0 |

| Peak Oil Generation | ~0.5 |

| Late Mature | 0.52 - 0.55 (Equilibrium) |

Diasterane/Sterane Ratios as Maturity Proxies

With increasing thermal maturity, regular steranes can also undergo rearrangement to form diasteranes (also known as rearranged steranes). This process is catalyzed by clay minerals in the source rock. The ratio of diasteranes to regular steranes, therefore, serves as another indicator of thermal maturity, and can also provide information about the lithology of the source rock.

Higher diasterane/sterane ratios are generally indicative of higher thermal maturity and a clay-rich, siliciclastic source rock. nih.gov Conversely, low ratios are typical for immature samples or those from carbonate or evaporitic source rocks. nih.gov The ratio of diasteranes to regular steranes generally increases with maturity until the regular steranes are depleted.

The table below summarizes the general interpretation of the diasterane/sterane ratio.

| Diasterane/Sterane Ratio | Interpretation |

| Low | Immature or carbonate/evaporite source rock |

| High | Mature, clay-rich source rock |

Kinetic Models of Sterane Epimerization

Steranes, the saturated hydrocarbon remnants of sterols, undergo critical structural changes in response to thermal stress during burial and diagenesis. These changes, known as epimerization, involve the inversion of stereochemistry at specific chiral centers and serve as powerful indicators of thermal maturity. The processes are governed by reaction kinetics, where the extent of the reaction is a function of both time and temperature.

The most widely utilized epimerization reactions for maturity assessment involve the chiral centers at C-20 and the C-14 and C-17 positions. taylorandfrancis.com Initially, steranes derived from biological precursors exist predominantly in the 20R and 5α(H),14α(H),17α(H) (ααα) configurations. scispace.com As thermal maturation proceeds, these biologically inherited, thermodynamically less stable forms convert to a mixture of isomers. taylorandfrancis.com

Specifically, the C-20 position epimerizes from the 20R configuration to the 20S configuration. Concurrently, isomerization at the C-14 and C-17 positions converts the 14α(H),17α(H) (αα) steranes to the more stable 14β(H),17β(H) (ββ) isomers. taylorandfrancis.com These reactions are modeled using first-order kinetics and are quantified by specific biomarker ratios. geoscienceworld.org

The key maturity parameters are the C₂₉ 20S/(20S + 20R) and the C₂₉ ββ/(ββ + αα) ratios. taylorandfrancis.comnih.gov As sediments are buried and heated, these ratios increase from an initial value near zero towards a thermodynamic equilibrium point. The reactions proceed at different rates, with the ββ/(ββ + αα) isomerization generally reaching equilibrium at a higher level of thermal maturity than the 20S/(20S + 20R) reaction. taylorandfrancis.comresearchgate.net The attainment of these equilibrium values signifies that the organic matter has entered the principal oil generation window. taylorandfrancis.com For instance, the onset of oil generation corresponds to a 20S/(20S + 20R) ratio of approximately 0.20 to 0.35. geoscienceworld.org

Kinetic models use these predictable, temperature-dependent reactions to reconstruct the thermal histories of source rocks and petroleum. geoscienceworld.org By measuring the extent of epimerization, geochemists can estimate the maximum paleotemperatures experienced by the rock, a critical factor in assessing its potential to have generated hydrocarbons. geoscienceworld.org However, factors such as precursor-to-biomarker transformation pathways can sometimes complicate the straightforward application of these ratios, particularly at low maturity levels. mdpi.com

Table 1: Sterane Isomerization Ratios and Their Equilibrium Values for Maturity Assessment

| Parameter | Description | Equilibrium Value | Corresponding Maturity (Approx. Vitrinite Reflectance, %Ro) |

|---|---|---|---|

| C₂₉ 20S/(20S + 20R) | Measures epimerization at the C-20 position. | 0.52 - 0.55 taylorandfrancis.comresearchgate.net | ~0.8% taylorandfrancis.com |

| C₂₉ ββ/(ββ + αα) | Measures isomerization at C-14 and C-17. | 0.67 - 0.71 taylorandfrancis.com | ~0.9% taylorandfrancis.com |

Petroleum Geochemistry: Source Identification and Migration Studies

The carbon number distribution of steranes, including C₂₈ methylcholestanes, provides crucial information about the types of organisms that contributed to the organic matter preserved in sedimentary rocks. cup.edu.cn Steranes are derived from sterols, which are key components of eukaryotic cell membranes, and their structural variety reflects the diversity of their biological precursors. researchgate.net The relative abundance of C₂₇, C₂₈, and C₂₉ steranes is widely used to differentiate between marine, lacustrine, and terrestrial sources of organic matter. cup.edu.cnresearchgate.net

The C₂₈ sterane, methylcholestane, is a significant biomarker for identifying contributions from specific groups of algae. cup.edu.cnresearchgate.net While C₂₇ steranes are often linked to red algae and C₂₉ steranes to green algae and terrestrial plants, a high relative abundance of C₂₈ steranes is frequently associated with algal blooms in marine or lacustrine settings. researchgate.netmdpi.com Specifically, C₂₈ steranes have been linked to:

Diatoms (Bacillariophyceae): These prolific marine and freshwater algae are known producers of C₂₈ sterols. nii.ac.jpuj.edu.pl

Dinoflagellates: These marine phytoplankton are another important source of C₂₈ sterol precursors. cup.edu.cnuj.edu.pl

Prasinophyte Algae: Unicellular green algae, particularly prasinophytes, are noted for producing C₂₈ sterols. researchgate.net

In ancient sediments, a high concentration of C₂₈ regular steranes can therefore indicate that the source rock was deposited in an environment rich in these types of algae. cup.edu.cn For example, organic-rich shales from the Junggar Basin with a high C₂₈ sterane content have been interpreted as originating from a brackish water environment where lamalginite, derived from cyanobacteria and other algae, was the dominant organic matter input. cup.edu.cn The analysis of these biomarkers allows geochemists to reconstruct the paleoenvironment and the specific biological community that formed the basis of a petroleum source rock. unileoben.ac.at

Table 2: General Source Correlation of C₂₇-C₂₉ Steranes

| Sterane Carbon Number | Common Biological Precursor(s) | Typical Depositional Environment Indicated |

|---|---|---|

| C₂₇ | Red Algae (Rhodophyta) researchgate.net | Marine |

| C₂₈ | Diatoms, Dinoflagellates, Prasinophyte Algae cup.edu.cnresearchgate.netuj.edu.pl | Marine, Lacustrine (Algal Blooms) |

| C₂₉ | Green Algae (Chlorophyta), Terrestrial Higher Plants researchgate.net | Terrestrial, Mixed Marine/Terrestrial |

Biomarkers, including methylcholestanes, are indispensable tools for tracing the origin and movement of petroleum from its source rock to the reservoir. jofamericanscience.org This process, known as oil-source or oil-oil correlation, relies on comparing the unique geochemical fingerprint of different oils and potential source rocks. researchgate.netnih.gov Because biomarkers are complex molecules resistant to all but the most severe thermal stress or biodegradation, their distributions are often preserved during migration, carrying the signature of the source. jofamericanscience.org

The relative abundances and ratios of different steranes and hopanes are central to these correlation studies. jofamericanscience.org An oil is considered to be genetically related to a source rock if its biomarker profile matches that of the rock's extractable organic matter. researchgate.net Similarly, oils from different reservoirs can be correlated to determine if they originated from the same source kitchen and shared a common migration pathway. researchgate.net

Methylcholestanes and other steranes play a key role in this process. For instance, if a reservoir contains oil with a high relative abundance of C₂₈ steranes, correlation studies would focus on identifying a mature source rock also rich in these biomarkers. cup.edu.cn

Furthermore, biomarker analysis can reveal complexities in hydrocarbon charge history, such as the mixing of oils from different sources or maturities, which is a form of contamination. researchgate.net If the biomarker ratios in a reservoir oil are inconsistent (e.g., one maturity parameter indicates high maturity while another suggests lower maturity), it can point to the mixing of multiple oil charges. researchgate.net For example, an abnormally high C₂₉ sterane 20S/(20S+20R) ratio, sometimes exceeding the equilibrium value, can be an indicator of mixed oils with different origins or maturity levels. researchgate.net This information is vital for building accurate petroleum system models and assessing exploration risks. taylorandfrancis.com

Synthetic Strategies for Alpha, Beta, Beta 20r 24s Methylcholestane and Analogs

Total Synthesis Approaches to Methylcholestane Scaffolds

The total synthesis of cholestane (B1235564) and its derivatives is a significant challenge in organic chemistry due to the molecule's complex, tetracyclic core and numerous stereocenters. Historically, the total synthesis of cholesterol, a closely related sterol, by Robert Robinson and Robert Burns Woodward marked a milestone in the field and laid the groundwork for future synthetic endeavors. wikipedia.org These early syntheses established key strategies for constructing the fused ring system.

Modern approaches to the cholestane scaffold often employ a convergent strategy, where different parts of the molecule are synthesized separately and then joined together. A common starting point for the synthesis of the cholestane ring system involves the use of simpler, commercially available cyclic precursors. For instance, the Woodward synthesis commenced with a Diels-Alder reaction between hydroquinone (B1673460) and butadiene to form a cis-bicycle, which was then isomerized to the desired trans-fused system. wikipedia.org

Another approach involves the use of (R)-dihydrocitronellic acid to provide the iso-octyl side-chain and portions of the D-ring of the steroid nucleus. rsc.org This method takes advantage of the pre-existing stereocenter in the starting material to control the stereochemistry of the final product. The assembly of the C and D rings can be achieved through a series of reactions, including Claisen rearrangements, to build the complete carbon framework. rsc.org

While the total synthesis of the basic cholestane skeleton is well-established, the introduction of the C-24 methyl group, as seen in 24-methylcholestane, often relies on the modification of a pre-existing sterol side chain or the use of specific building blocks during the synthesis.

Key Synthetic Intermediates in Cholestane Synthesis

| Intermediate | Description | Reference |

| Hydroquinone and Butadiene | Starting materials in the Woodward synthesis for the construction of the A and B rings of the cholestane core. | wikipedia.org |

| (R)-Dihydrocitronellic Acid | A chiral building block used to construct the side chain and part of the D-ring of the cholestane skeleton. | rsc.org |

| Des-AB-cholestan-8β,9α-diol | A key intermediate in a stereoselective total synthesis, prepared from (R)-dihydrocitronellic acid. | rsc.org |

Stereoselective Reactions for Specific Isomer Generation (e.g., 20R, 24S)

Achieving the correct stereochemistry at positions C-20 and C-24 in the side chain of methylcholestane is critical for its biological function and is a key focus of synthetic efforts. The (20R) configuration is the naturally occurring stereochemistry for most sterols, while the stereochemistry at C-24 can vary.

The stereoselective synthesis of the sterol side chain has been extensively studied. One common strategy involves the alkylation of a steroidal precursor. For example, the reaction of (E)-ethyl 3β-t-butyldimethylsiloxypregna-5,17-dien-21-oate with lithium di-isopropylamide followed by an appropriate alkyl halide can lead to the formation of (20S)-alkylation products. researchgate.net While this specific example leads to the 20S isomer, modifications of this approach can be used to generate the desired 20R configuration.

The stereochemistry at C-24 is often established through the use of chiral building blocks or stereoselective reactions. The synthesis of (24R)- and (24S)-24-methyl-5β-cholestane-3α,7α,12α,25-tetrols has been achieved starting from cholic acid. nih.gov The separation of the C-24 epimers was accomplished using chromatographic techniques. nih.gov

The Johnson-Claisen rearrangement is another powerful tool for the stereoselective construction of branched sterol side chains. This reaction has been utilized in the synthesis of an alkyne analogue of sitosterol, where the desired (24R) configuration was successfully installed. nih.gov Furthermore, the Sharpless catalytic asymmetric dihydroxylation has been employed to create C-24 and C-25 oxysterols with high stereoselectivity from desmosterol (B1670304). nih.gov

The biosynthesis of the 24-methyl group in plants provides inspiration for synthetic strategies. The methylation of desmosterol to 24-methylenecholesterol (B1664013) involves a specific hydrogen migration, and the subsequent reduction to campesterol (B1663852) (a (24R)-methylsterol) proceeds via an anti-mode of hydrogen addition. nih.gov Mimicking these biosynthetic pathways can offer a route to the desired stereoisomers.

Methods for Stereoselective Side Chain Synthesis

| Reaction Type | Key Features | Target Stereocenter(s) | Reference |

| Alkylation of Pregnane Derivatives | Utilizes a chiral steroidal starting material to direct the stereochemistry of the newly formed bond. | C-20 | researchgate.net |

| Synthesis from Cholic Acid | Employs a naturally occurring, stereochemically defined starting material to build the side chain. | C-24 | nih.gov |

| Johnson-Claisen Rearrangement | A nih.govnih.gov-sigmatropic rearrangement that allows for the stereoselective formation of carbon-carbon bonds. | C-24 | nih.gov |

| Sharpless Asymmetric Dihydroxylation | Catalytic, enantioselective dihydroxylation of an alkene to create chiral diols. | C-24, C-25 | nih.gov |

Preparation of Labeled Methylcholestanes for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, biosynthetic pathways, and metabolic fates of molecules. The synthesis of deuterium-labeled methylcholestanes allows researchers to trace the movement of atoms and understand the intricate details of chemical and biological transformations.

A common strategy for introducing deuterium (B1214612) into the cholestane skeleton involves starting with a commercially available sterol, such as cholesterol, and performing a series of chemical modifications. For example, a short and efficient synthesis of heptadeuterated 2,2,4,4,5,7,7-d7-cholestane from cholesterol has been described. researchgate.net This method involves selective deuteration at specific positions on the A and B rings.

The labeling of the side chain can be achieved by using deuterated reagents during the synthesis. For instance, the biosynthesis of dinosterol, a 4α,23,24-trimethyl-5α-cholest-22-en-3β-ol, was studied using methionine-[CD3]. wikipedia.org This allowed for the determination that the C-23 methyl group was introduced via transmethylation from methionine, while the C-24 methyl group was formed from a 24-methylene intermediate. wikipedia.org

The preparation of deuterium-labeled sterols can also be accomplished through H-D exchange reactions. Palladium on carbon in the presence of deuterium oxide (D₂O) and aluminum powder can facilitate selective hydrogen-deuterium exchange in organic molecules. mdpi.com Another approach involves the use of deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) for the reduction of functional groups, thereby introducing deuterium atoms into the molecule. arkat-usa.org

The synthesis of deuterium-labeled (24R)- and (24S)-24-methyl-5β-cholestane-3α,7α,12α,25-tetrols has been reported, which are useful for studying the metabolism of plant sterols. nih.gov These labeled compounds can be used as internal standards in mass spectrometry-based analyses or as tracers in metabolic studies. researchgate.net

Examples of Labeled Steroids and Their Synthesis

| Labeled Compound | Labeling Position(s) | Synthetic Method | Reference |

| 2,2,4,4,5,7,7-d7-cholestane | C-2, C-4, C-5, C-7 | Multi-step synthesis from cholesterol involving selective deuteration reactions. | researchgate.net |

| Dinosterol (biosynthetically labeled) | C-23, C-24 methyl groups | Culturing of dinoflagellates with methionine-[CD3]. | wikipedia.org |

| Deuterium-labeled (24R/S)-24-methyl-5β-cholestane-3α,7α,12α,25-tetrols | Side chain | Synthesis from cholic acid using deuterated reagents. | nih.gov |

| [6,7,7-²H₃]Sterols | C-6, C-7 | Multi-step synthesis from a Δ⁵-sterol involving base-catalyzed deuterium exchange and reduction with sodium borodeuteride. | nih.gov |

Emerging Research Frontiers in Methylcholestane Science

Integration of Multi-Omics Data with Molecular Fossil Records

A significant emerging frontier is the integration of multi-omics data with the molecular fossil record of methylcholestanes. Multi-omics involves the analysis of large datasets of biological molecules, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). eurekalert.orgnih.gov By connecting the information encoded in the genomes of modern organisms with the preserved lipid biomarkers found in geological sediments, researchers can gain unprecedented insights into the evolution of life and ancient ecosystems. geoscienceworld.org

This approach is particularly promising for refining the use of methylcholestanes as biomarkers. For instance, by analyzing the genomes of various algae and bacteria, scientists can identify the specific genes and enzymatic pathways responsible for producing the precursor sterols to 24-methylcholestane. geoscienceworld.org This can help to more definitively link specific methylcholestane signatures in the rock record to particular groups of organisms, thereby improving the accuracy of paleoenvironmental reconstructions.

The integration of multi-omics can also help to unravel the complex biological and environmental factors that control the production and preservation of these molecular fossils. researchgate.netyoutube.com For example, transcriptomic and proteomic studies of modern organisms under different environmental conditions (e.g., varying temperature, salinity, or nutrient levels) can reveal how these factors influence the expression of genes and proteins involved in sterol biosynthesis. mit.edunih.gov This information can then be used to better interpret the abundance and distribution of methylcholestanes in ancient sediments, providing a more nuanced understanding of past environmental changes.

While still a developing field, the combination of multi-omics with traditional biomarker analysis holds the potential to bridge the gap between modern biology and deep-time geology, transforming our ability to read the Earth's molecular fossil record. eurekalert.org

Advanced Computational Modeling of Geochemical Transformations and Conformational Dynamics

Advanced computational modeling represents a third major frontier in methylcholestane research. The journey of a biological sterol from a living organism to a preserved methylcholestane in ancient rock involves a series of complex chemical transformations known as diagenesis. Computational chemistry can be used to model these geochemical transformations, providing insights into the reaction pathways, kinetics, and stability of these molecules over geological timescales.

Furthermore, computational methods, such as molecular dynamics simulations, are being employed to study the conformational dynamics of steranes. researchgate.netnih.govnih.gov The three-dimensional shape, or conformation, of a molecule can influence its physical and chemical properties, including its stability and reactivity. By simulating the behavior of methylcholestane molecules at an atomic level, researchers can better understand how factors like temperature and pressure affect their structure and preservation in the geological record. researchgate.net

These computational studies can also aid in the interpretation of analytical data. For example, by predicting the mass spectra of different methylcholestane isomers, computational models can help to more accurately identify these compounds in complex mixtures extracted from geological samples. researchgate.net As computational power continues to increase, these in-silico experiments will become an increasingly vital tool for complementing laboratory analyses and deepening our theoretical understanding of methylcholestane geochemistry.

Interdisciplinary Applications of Methylcholestane Biomarkers

The applications of methylcholestane biomarkers are expanding beyond their traditional use in petroleum exploration into a wider range of interdisciplinary fields. This broadening scope represents a significant area of emerging research.

In paleoclimatology , for instance, the ratios of different steranes, including C28 methylcholestanes, are being used as proxies to reconstruct past environmental conditions. harvard.edueartharxiv.orgresearchgate.net The relative abundance of C28 to C29 steranes in sedimentary rocks can provide clues about the dominant types of algae present in ancient oceans and lakes, which in turn can be linked to changes in climate and water chemistry. harvard.eduresearchgate.net

In the field of astrobiology , the search for life on other planets, biomarkers like methylcholestanes are considered potential "chemical fossils" that could indicate the presence of past or present life. researchgate.net The detection of such molecules in extraterrestrial samples would be a landmark discovery in the search for life beyond Earth.

In environmental science , while less common than for other pollutants, the analysis of steranes can potentially be used in forensic investigations to trace the source of oil spills and other forms of hydrocarbon contamination. researchgate.netnih.gov

The continued exploration of these and other interdisciplinary applications will ensure that the study of methylcholestane and related biomarkers remains a vibrant and impactful field of scientific research. fiveable.menumberanalytics.com

Q & A

Q. What metrics validate α,β,β-20R-24S-methylcholestane’s role in environmental monitoring?

- Methodological Answer: Calculate enrichment factors (EFs) relative to geochemical background levels. Use alpha/beta pulse discrimination in liquid scintillation counting (LSC) to quantify radiolabeled analogs in groundwater studies . Cross-validate with ERT (electrical resistivity tomography) profiles for spatial distribution analysis .

Contradiction Management

Q. How to address conflicting reports on α,β,β-20R-24S-methylcholestane’s metabolic pathways?

Q. What strategies reconcile discrepancies in stereochemical assignments from NMR vs. X-ray data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.